

Technical Guide: Mass Spectrometry

Fragmentation of Methyl 2-(cyclopropylamino)acetate

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Compound of Interest

Compound Name:	Methyl 2-(cyclopropylamino)acetate
CAS No.:	62813-05-2
Cat. No.:	B1288741

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Executive Summary & Compound Profile

Methyl 2-(cyclopropylamino)acetate (CAS: 62813-05-2 / 182291-97-0 HCl) is a secondary amine ester used frequently as a scaffold in drug discovery. Its structural rigidity, imparted by the cyclopropyl group, distinguishes it from aliphatic analogs, influencing both its biological activity and its behavior in the mass spectrometer.

- Formula: C₆H₁₁NO₂
- Exact Mass: 129.0790
- Key Structural Features: Strained cyclopropyl ring, secondary amine, methyl ester.

Performance Context: In analytical workflows, "performance" is defined by the specificity of detection and the stability of diagnostic fragments. This guide compares the fragmentation "fingerprint" obtained via Electron Ionization (EI) (GC-MS standard) versus Electrospray

Ionization (ESI) (LC-MS standard), demonstrating why specific transitions are critical for validating this compound against impurities like its isopropyl analog.

Experimental Methodologies

To replicate the data discussed below, the following standardized protocols are recommended.

Protocol A: GC-MS (Electron Ionization)

- System: Agilent 7890B/5977B or equivalent.
- Column: HP-5ms (30m x 0.25mm x 0.25 μ m).
- Inlet: Split 20:1, 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: 35–350 m/z.
- Rationale: 70 eV provides reproducible, library-matchable spectra. The non-polar column retains the free base effectively.

Protocol B: LC-MS/MS (Electrospray Ionization)

- System: Thermo Q-Exactive or Sciex Triple Quad.
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 min.
- Ionization: ESI Positive Mode (+).
- Source Voltage: 3.5 kV.
- Collision Energy (CE): Stepped 15, 30, 45 eV.

- Rationale: Acidic mobile phase ensures complete protonation of the secondary amine ($[M+H]^+$), maximizing sensitivity.

Fragmentation Analysis: The "Fingerprint" Electron Ionization (EI) Pattern (Hard Ionization)

Under 70 eV EI, the molecule forms a radical cation $M^{\bullet+}$ (m/z 129). The fragmentation is dominated by α -cleavage driven by the nitrogen atom.^{[1][2][3]}

- Base Peak (m/z 70): The most abundant ion. It arises from the cleavage of the C–C bond between the alpha-carbon and the carbonyl group. The charge is retained on the nitrogen-containing fragment, forming a resonance-stabilized iminium ion.
 - Mechanism:^{[4][5]} $[\text{Cyclopropyl-NH-CH}_2\text{-COOMe}]^{\bullet+} \rightarrow [\text{Cyclopropyl-NH=CH}_2]^+ (m/z 70) + \bullet\text{COOMe}$ (radical loss, 59 Da).
- Cyclopropyl Cation (m/z 41): A diagnostic marker for the cyclopropyl ring (C_3H_5^+).
- Methoxy Loss (m/z 98): Loss of the methoxy radical ($\bullet\text{OCH}_3$, 31 Da) from the ester, forming an acylium ion.

Electrospray Ionization (ESI) Pattern (Soft Ionization)

In ESI(+), the molecule is observed as the even-electron protonated species $[M+H]^+$ (m/z 130). Fragmentation requires Collision-Induced Dissociation (CID).^[6]

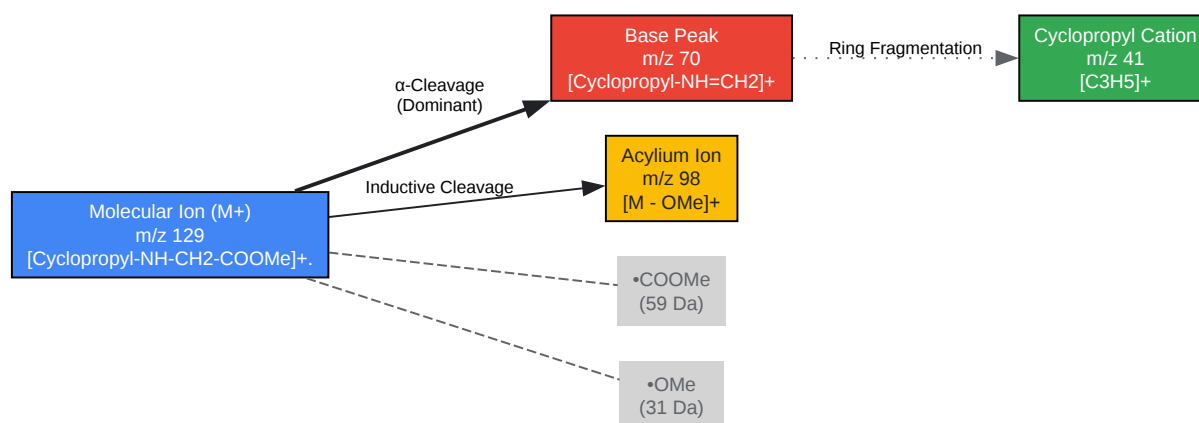
- Precursor: m/z 130.
- Primary Transition (130 \rightarrow 98): Loss of neutral methanol (CH_3OH , 32 Da). This is characteristic of methyl esters with an available proton on the amine/amide.
 - Mechanism:^{[4][5]} Intramolecular nucleophilic attack or H-transfer leading to methanol elimination.
- Secondary Transition (98 \rightarrow 70): Loss of Carbon Monoxide (CO , 28 Da) from the m/z 98 acylium ion, converging on the same iminium core observed in EI ($[\text{Cyclopropyl-NH=CH}_2]^+$).

Visualization of Fragmentation Pathways[3]

The following diagrams illustrate the mechanistic causality of the observed fragments.

Diagram 1: Electron Ionization (EI) Mechanism

This pathway highlights the radical-driven alpha-cleavage that generates the base peak.

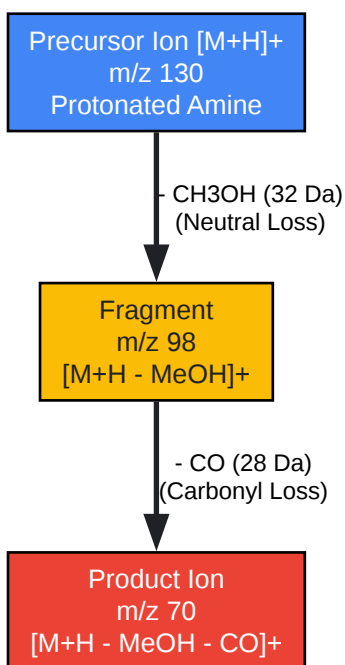


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Caption: EI fragmentation is dominated by alpha-cleavage, ejecting the ester group to form the stable m/z 70 iminium ion.

Diagram 2: ESI (CID) Fragmentation Mechanism

This pathway shows the stepwise neutral losses typical of soft ionization.



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Caption: ESI fragmentation follows a sequential loss of Methanol and Carbon Monoxide to reach the m/z 70 core.

Comparative Analysis: Performance & Alternatives

Technique Comparison: EI vs. ESI

This table guides researchers on which method to select based on their analytical goal.

Feature	Electron Ionization (EI)	Electrospray Ionization (ESI)
Primary Signal	m/z 70 (Fragment)	m/z 130 (Molecular Ion)
Molecular Ion Visibility	Low (<5% abundance)	High (100% abundance)
Structural Specificity	High (Fingerprint pattern)	Medium (Requires MS/MS)
Sensitivity	Good for non-polar/volatile	Excellent (Ionizes N readily)
Best Use Case	Unknown identification, Library matching	Quantitation, Trace detection

Structural Analog Comparison

A common impurity or alternative reagent is the Isopropyl analog. Distinguishing them is critical.

- Compound: Methyl 2-(isopropylamino)acetate (MW 131).
- Key Difference: The cyclopropyl group (C₃H₅, mass 41) vs. Isopropyl group (C₃H₇, mass 43).
- Diagnostic Shift:
 - Cyclopropyl Analog: Base peak m/z 70.[\[2\]](#)[\[7\]](#)[\[8\]](#)
 - Isopropyl Analog: Base peak m/z 72.
 - Mechanism:[\[4\]](#)[\[5\]](#) The alpha-cleavage mechanism is identical, but the mass of the N-substituent shifts the resulting fragment by exactly +2 Da.

References

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- Assaf, J., et al. (2019).[\[9\]](#) "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 33(3), 215–228.[\[9\]](#) (Discussion on EI fragmentation rules). [\[Link\]](#)

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Sources

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